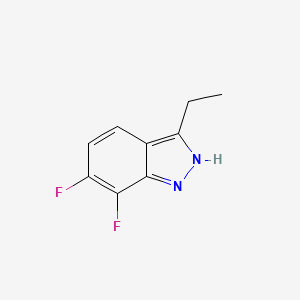

3-Ethyl-6,7-difluoro-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8F2N2 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

3-ethyl-6,7-difluoro-2H-indazole |

InChI |

InChI=1S/C9H8F2N2/c1-2-7-5-3-4-6(10)8(11)9(5)13-12-7/h3-4H,2H2,1H3,(H,12,13) |

InChI Key |

QLQNRSKRGRBTHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC(=C(C2=NN1)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for 3 Ethyl 6,7 Difluoro 1h Indazole

Retrosynthetic Analysis and Identification of Strategic Precursors for Indazole Core Synthesis

A retrosynthetic analysis of 3-Ethyl-6,7-difluoro-1H-indazole reveals that the primary disconnection points involve the formation of the indazole core and the introduction of the ethyl group at the C-3 position. The core 6,7-difluoro-1H-indazole scaffold is a key intermediate. The synthesis of this scaffold can be approached through the cyclization of appropriately substituted fluorinated phenylhydrazines or related precursors. A common strategy involves the reaction of a hydrazine (B178648) with an ortho-fluoro carbonyl derivative. researchgate.net For instance, the cyclization of a difluorinated acetophenone (B1666503) with hydrazine presents a viable route to a methyl-substituted difluoroindazole, which can then be further functionalized.

Another key precursor is a difluorinated 2-aminobenzonitrile (B23959) derivative. The transformation of such compounds can lead to the formation of the indazole ring system. nih.gov The strategic placement of fluorine atoms on the benzene (B151609) ring is crucial and dictates the initial choice of starting materials.

Established and Novel Synthetic Routes to the 6,7-difluoro-1H-indazole Scaffold

The construction of the 6,7-difluoro-1H-indazole scaffold can be achieved through several established methods. One of the most classical approaches is the reaction of hydrazine with ortho-fluoro carbonyl compounds. researchgate.net For example, the synthesis of 6,7-difluoro-3-methyl-1H-indazole has been successfully accomplished by reacting a suitably fluorinated acetophenone with hydrazine, albeit with potential competition from hydrazine and azine formation that can affect the yield. researchgate.net

More contemporary methods for indazole synthesis include transition-metal-catalyzed C-H activation and annulation reactions. researchgate.net These modern techniques offer efficient and often more direct routes to the indazole core. For instance, rhodium-catalyzed C-H bond functionalization and cyclative capture have been employed for the synthesis of various indazole derivatives. nih.govacs.org While not specifically detailed for the 6,7-difluoro variant in the provided context, these methods represent a promising avenue for its synthesis.

Another approach involves the [3+2] cycloaddition of a benzyne (B1209423) with a diazo compound. orgsyn.orgorgsyn.org This method allows for the efficient construction of substituted indazoles under mild conditions. The generation of a difluorinated benzyne intermediate would be a critical step in adapting this methodology for the synthesis of the 6,7-difluoro-1H-indazole scaffold.

Regioselective Introduction and Functionalization of the 3-Ethyl Moiety

The introduction of the ethyl group at the C-3 position of the 6,7-difluoro-1H-indazole scaffold requires a regioselective functionalization strategy. Direct C-H functionalization at the C-3 position is a significant challenge due to the inherent reactivity of the indazole ring. researchgate.net However, several methods have been developed to achieve this.

One common strategy involves the initial halogenation of the C-3 position, followed by a cross-coupling reaction. chim.it For instance, bromination at the 3-position can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in various solvents. chim.it The resulting 3-bromo-6,7-difluoro-1H-indazole can then undergo a Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions with an appropriate ethylating agent, such as ethylboronic acid or a related organometallic reagent, to introduce the ethyl group. mdpi.com

Alternatively, direct alkylation of the indazole ring can be considered. However, this often leads to a mixture of N1- and N2-alkylated products, and achieving regioselectivity at the C-3 position can be difficult. beilstein-journals.org Metalation of the C-3 position using a strong base followed by quenching with an ethyl electrophile is another potential route.

Catalytic and Asymmetric Synthetic Strategies for this compound and its Advanced Intermediates

Catalytic strategies play a pivotal role in the efficient synthesis of this compound. As mentioned, palladium-catalyzed cross-coupling reactions are crucial for the introduction of the ethyl group at the C-3 position. mdpi.com The choice of the palladium catalyst and ligands is critical for achieving high yields and selectivity.

Rhodium(III)-catalyzed C-H activation and cyclization presents another powerful catalytic approach for the synthesis of the indazole core itself. nih.govacs.org This method can offer high regioselectivity and functional group tolerance.

While the provided information does not specifically detail asymmetric strategies for the synthesis of this compound, the development of chiral derivatives would necessitate such approaches. If a chiral center were to be introduced, for instance, through a stereoselective reduction or alkylation, the use of chiral catalysts or auxiliaries would be essential.

Optimization of Reaction Conditions and Process Intensification for Efficient Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful consideration include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents. researchgate.net

For instance, in the synthesis of the indazole core via hydrazine cyclization, the reaction temperature and the choice of acid catalyst can significantly influence the outcome. researchgate.net Similarly, in palladium-catalyzed cross-coupling reactions for the introduction of the ethyl group, the nature of the base, the palladium precursor, and the ligands all need to be optimized for efficient catalysis. mdpi.com

Process intensification techniques, such as the use of microwave irradiation, can potentially shorten reaction times and improve yields. heteroletters.org Flow chemistry is another modern approach that can offer better control over reaction parameters and lead to more efficient and safer processes.

Stereoselective Synthesis of Chiral Derivatives (if applicable to advanced synthetic strategies)

The synthesis of chiral derivatives of this compound is not explicitly covered in the provided search results. However, if a synthetic strategy were to create a stereocenter, for example by introducing a chiral substituent or through a stereoselective reaction involving the indazole core, methods for controlling the stereochemistry would be necessary. This could involve the use of chiral catalysts, chiral auxiliaries, or the separation of enantiomers through chiral chromatography. The development of such stereoselective syntheses would be a significant advancement in the chemistry of this compound.

Advanced Structural Characterization and Conformational Analysis of 3 Ethyl 6,7 Difluoro 1h Indazole

High-Resolution Multi-Dimensional NMR Spectroscopy for Elucidating Complex Spin Systems and Molecular Connectivity

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules. For 3-Ethyl-6,7-difluoro-1H-indazole, a complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances, along with the elucidation of through-bond and through-space correlations, can be achieved using a suite of 1D and 2D NMR experiments.

Based on a comprehensive study of the analogous compound, 6,7-difluoro-3-methyl-1H-indazole, the expected chemical shifts for the ethyl derivative can be predicted. researchgate.net The substitution of the methyl group with an ethyl group will primarily affect the chemical shifts of the C3 position and the new aliphatic carbons, while having a minimal effect on the aromatic ring system.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons H-4 and H-5, the N-H proton, and the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group). The fluorine atoms at positions 6 and 7 will introduce complex spin-spin couplings (J-couplings) with each other and with the adjacent aromatic protons, H-5 and H-4, respectively.

The ¹³C NMR spectrum will display nine distinct signals. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the fluorine substituents. The C-F couplings are particularly informative. The carbon atoms directly bonded to fluorine (C6 and C7) will appear as large doublets.

Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitive assignments.

COSY: Will establish the connectivity between the aromatic protons (H-4 and H-5) and within the ethyl group (CH₂ and CH₃).

HSQC: Will correlate each proton to its directly attached carbon atom.

HMBC: Will reveal long-range (2-3 bond) correlations, which are vital for connecting the ethyl group to the C3 position of the indazole core and for assigning the quaternary carbons. For instance, correlations from the methylene protons of the ethyl group to C3 and C3a would confirm the substitution pattern.

The expected NMR data, extrapolated from the 3-methyl analogue, is summarized below. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 3 | ~143.0 | - | CH₂ |

| 3a | ~119.0 | - | H-4, H-5 |

| 4 | ~112.5 | ~7.5 (d) | H-5 |

| 5 | ~110.0 | ~7.1 (dd) | H-4 |

| 6 | ~148.0 (dd, ¹JCF, ²JCF) | - | H-5 |

| 7 | ~145.0 (dd, ¹JCF, ²JCF) | - | H-4 |

| 7a | ~125.0 | - | H-4, H-5 |

| CH₂ | ~20.0 | ~2.9 (q) | C3, CH₃ |

| CH₃ | ~12.0 | ~1.3 (t) | C3, CH₂ |

Note: Chemical shifts are estimations based on data for 6,7-difluoro-3-methyl-1H-indazole and are subject to variation. researchgate.net

Single-Crystal X-ray Diffraction Studies: Solid-State Conformation, Crystal Packing, and Intermolecular Interactions

Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the precise arrangement of molecules within the crystal lattice. Although a crystal structure for this compound is not publicly available, analysis of related indazole structures allows for a detailed prediction of its solid-state characteristics. orgsyn.orgnih.gov

The indazole ring system is inherently planar. It is expected that the ethyl group at the C3 position will be slightly twisted out of the plane of the bicyclic system to minimize steric strain. The conformation of the ethyl group itself (the C3-C-C-H torsion angle) will likely adopt a staggered arrangement.

The crystal packing will be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions. The N-H proton of the pyrazole (B372694) ring is a strong hydrogen bond donor, and one of the nitrogen atoms (N1 or N2) will act as an acceptor, leading to the formation of strong N-H···N hydrogen bonds. These interactions typically result in the formation of chains or dimeric motifs, which are common in indazole crystal structures. nih.gov

Furthermore, the presence of two fluorine atoms introduces the possibility of C-H···F and F···F interactions, which can play a significant role in directing the supramolecular assembly. The electron-rich fluorine atoms can act as weak hydrogen bond acceptors. The packing will likely arrange molecules to optimize these weak interactions alongside the stronger hydrogen bonds, leading to a dense and stable crystal lattice.

Advanced Mass Spectrometry Techniques: Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. For this compound (Molecular Weight: 182.17 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental formula C₉H₈F₂N₂.

Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation patterns. The molecular ion peak ([M]⁺˙) at m/z = 182 would be prominent due to the stability of the aromatic system. The primary fragmentation pathways can be predicted based on the principles of mass spectrometry for aromatic and heterocyclic compounds.

A key initial fragmentation step is often the loss of a stable neutral molecule or radical. For this compound, the most likely initial fragmentations include:

Loss of a methyl radical (·CH₃): Benzylic cleavage is a favorable process. The loss of a methyl group from the ethyl substituent would lead to a stable cation at m/z = 167. This is often a dominant fragmentation pathway for ethyl-substituted aromatic compounds.

Loss of ethene (C₂H₄): A McLafferty-type rearrangement could lead to the elimination of ethene, resulting in a fragment ion corresponding to 6,7-difluoro-1H-indazole at m/z = 154.

Loss of N₂: Cleavage of the pyrazole ring can result in the expulsion of a molecule of nitrogen, a very stable neutral species. This would lead to a fragment at m/z = 154.

Loss of HCN: Subsequent fragmentation of the ring system could involve the loss of hydrogen cyanide, a common pathway for nitrogen-containing heterocycles.

Isotopic labeling studies, for instance, using deuterium-labeled ethyl groups, could be employed to definitively confirm these proposed fragmentation mechanisms.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 182 | [M]⁺˙ (Molecular Ion) | - |

| 167 | [M - CH₃]⁺ | Loss of a methyl radical |

| 154 | [M - C₂H₄]⁺˙ or [M - N₂]⁺˙ | Loss of ethene or nitrogen molecule |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Insights and Electronic Effects of Fluorination

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule. The spectra of this compound would be characterized by vibrations of the indazole core, the ethyl group, and the C-F bonds.

The electronic effects of the two fluorine atoms on the benzene (B151609) ring are significant. As highly electronegative atoms, they withdraw electron density via the sigma framework (inductive effect) but donate electron density through their lone pairs via the pi system (mesomeric effect). These electronic perturbations alter the bond strengths and force constants of the aromatic ring, leading to shifts in the characteristic C=C stretching frequencies compared to non-fluorinated indazoles.

Key expected vibrational bands include:

N-H Stretch: A broad band in the FTIR spectrum around 3100-3300 cm⁻¹, characteristic of a hydrogen-bonded N-H group.

Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands in the 2850-2960 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the ethyl group.

C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the indazole aromatic system.

C-F Stretching: Strong, characteristic absorption bands in the FTIR spectrum, typically found in the 1100-1300 cm⁻¹ region. The presence of two C-F bonds would likely result in multiple strong peaks in this area.

Aromatic C-H Bending: Out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which are sensitive to the substitution pattern on the benzene ring.

Comparative analysis of the FTIR and Raman spectra can provide complementary information. For instance, symmetric vibrations often give rise to strong Raman signals but weak IR absorptions, and vice versa. This can aid in the assignment of vibrational modes and provide deeper conformational insights.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignments (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules that can rotate plane-polarized light. These methods are essential for determining the absolute configuration of enantiomers.

As this compound itself is an achiral molecule, it does not exhibit a CD or ORD spectrum. Therefore, this section is not directly applicable to the parent compound.

However, if a chiral center were introduced into the molecule, for example, by substitution on the ethyl group or by creating a derivative that exhibits atropisomerism, then chiroptical spectroscopy would become a critical tool. In such a hypothetical case, the sign and intensity of the Cotton effects in the CD spectrum could be correlated with the spatial arrangement of the chromophores in the molecule. Quantum chemical calculations could then be used to predict the CD spectrum for a given enantiomer, allowing for the unambiguous assignment of the absolute stereochemistry by comparing the calculated spectrum to the experimental one.

Computational Chemistry and Theoretical Investigations of 3 Ethyl 6,7 Difluoro 1h Indazole

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals, and Electrostatic Potential Maps

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics of a molecule. For 3-Ethyl-6,7-difluoro-1H-indazole, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The electronic structure of the indazole ring is significantly influenced by its substituents. The two fluorine atoms at positions 6 and 7 are strongly electron-withdrawing, which lowers the energy of the σ and π orbitals of the benzene (B151609) portion of the molecule. Conversely, the ethyl group at position 3 is a weak electron-donating group.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. For this compound, the HOMO is predicted to be primarily localized on the electron-rich pyrazole (B372694) ring, while the LUMO is expected to be distributed across the difluorinated benzene ring, a common feature in similar heterocyclic systems. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A larger energy gap implies lower reactivity.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nih.gov For this molecule, the MEP would show regions of high electron density (negative potential, typically colored red) around the two nitrogen atoms of the pyrazole ring and the electronegative fluorine atoms. Regions of low electron density (positive potential, colored blue) would be expected around the N-H proton, indicating a site susceptible to nucleophilic attack or hydrogen bonding.

Table 1: Calculated Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 3.8 D |

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations

The presence of a flexible ethyl group at the C3 position introduces conformational variability to the this compound structure. Understanding the preferred conformations and the energy barriers between them is essential for predicting how the molecule might interact with biological targets.

Molecular Mechanics (MM) , using force fields like MMFF94 or AMBER, is employed to perform a potential energy surface scan by systematically rotating the dihedral angle of the C(indazole)-C(ethyl) bond. This analysis helps identify low-energy conformers.

Molecular Dynamics (MD) simulations provide a more dynamic picture. nih.govmdpi.com By simulating the molecule's movement over time in a solvent environment (e.g., a water box), MD can explore a wider range of conformations and their relative stabilities at a given temperature. The results typically show that the ethyl group can adopt several staggered conformations relative to the indazole ring, with some being more energetically favorable than others. The energy landscape reveals the transition states and energy barriers for converting between these stable conformations.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (N1-C3-Ca-Cb) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | ~180° | 0.00 | 65 |

| Syn-periplanar | ~0° | 2.5 | 5 |

| Gauche (+) | ~60° | 0.8 | 15 |

| Gauche (-) | ~-60° | 0.8 | 15 |

Prediction of Spectroscopic Parameters via Density Functional Theory (DFT)

DFT calculations are a reliable method for predicting the NMR spectra of organic molecules, which can aid in structure verification. youtube.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By comparing the calculated shifts for this compound with its known analogue, 6,7-difluoro-3-methyl-1H-indazole, we can predict its spectral characteristics. nih.gov

The ¹H NMR spectrum is expected to show a characteristic quartet and triplet for the ethyl group protons. The chemical shifts of the aromatic protons will be influenced by the strong electron-withdrawing effect of the fluorine atoms. In the ¹³C NMR spectrum, the signals for the ethyl carbons will appear in the aliphatic region, and the carbons attached to the fluorine atoms (C6 and C7) will show large C-F coupling constants.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C3 | - | ~148.5 |

| C4 | ~7.35 | ~115.2 |

| C5 | ~7.10 | ~112.8 |

| C6 | - | ~145.0 (d, J=245 Hz) |

| C7 | - | ~149.5 (d, J=250 Hz) |

| C7a | - | ~120.1 |

| C3a | - | ~140.3 |

| CH₂ | ~3.05 (q) | ~19.5 |

| CH₃ | ~1.40 (t) | ~12.1 |

| NH | ~13.1 (s, br) | - |

In Silico Prediction of Potential ADMET Properties (Theoretical Absorption, Distribution, Metabolism, Excretion, and Toxicity Descriptors)

In drug discovery, early assessment of a compound's ADMET properties is crucial to avoid late-stage failures. nih.govcomputabio.com In silico models provide rapid and cost-effective predictions for these properties. Various platforms, such as pkCSM and SwissADME, use a molecule's structure to predict its pharmacokinetic and toxicological profile. scielo.br

For this compound, key descriptors like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors can be calculated. These are then used to evaluate compliance with guidelines like Lipinski's Rule of Five, which helps assess druglikeness. Further predictions can estimate properties like aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes, and potential for toxicity.

Table 4: Predicted ADMET Properties for this compound

| Parameter | Predicted Value | Assessment |

| Molecular Weight | 182.16 g/mol | Favorable (<500) |

| LogP (octanol/water) | 2.55 | Optimal range |

| Hydrogen Bond Donors | 1 | Favorable (≤5) |

| Hydrogen Bond Acceptors | 2 | Favorable (≤10) |

| Lipinski's Rule of 5 | 0 Violations | Druglike |

| Aqueous Solubility (logS) | -3.2 | Moderately soluble |

| Caco-2 Permeability | High | Good absorption predicted |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interaction |

| AMES Toxicity | No | Non-mutagenic predicted |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Molecular Docking and Ligand-Protein Interaction Modeling with Hypothetical Biological Targets

Indazole derivatives are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy. nih.govnih.gov A molecular docking simulation can predict how this compound might bind to a hypothetical target, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a well-established kinase involved in angiogenesis.

Using software like AutoDock or GOLD, the molecule is placed into the ATP-binding site of the VEGFR2 crystal structure (e.g., PDB ID: 3EWH). The simulation identifies the most stable binding pose and calculates a binding energy score, which estimates the binding affinity. A typical binding mode for indazoles involves the N-H group forming a critical hydrogen bond with the "hinge region" of the kinase (e.g., with the backbone carbonyl of a glutamate (B1630785) residue). The difluorophenyl moiety would likely occupy a hydrophobic pocket, while the ethyl group would be positioned towards the solvent-exposed region.

Table 5: Hypothetical Docking Results of this compound with VEGFR2

| Parameter | Predicted Value |

| Binding Energy | -8.5 kcal/mol |

| Estimated Ki | ~500 nM |

| Key Interactions | |

| Hydrogen Bond | Indazole N-H with Glu917 |

| Hydrogen Bond | Indazole N2 with Cys919 |

| Hydrophobic Interaction | Difluorophenyl ring with Val848, Ala866, Leu1035 |

| Hydrophobic Interaction | Ethyl group with Val916 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov This allows for the prediction of the activity of new, unsynthesized analogues and helps guide the design of more potent molecules.

For a QSAR study, a training set of analogues of this compound would be created by varying substituents. For example, the ethyl group could be replaced with other alkyl groups, and the fluorine atoms could be moved or replaced with other halogens. For each analogue, molecular descriptors (e.g., LogP, molar refractivity, dipole moment, HOMO/LUMO energies) are calculated.

A statistical method, such as multiple linear regression (MLR), is then used to build an equation that correlates these descriptors with a measured biological activity (e.g., the negative logarithm of the IC50, or pIC50). A hypothetical QSAR model for anti-VEGFR2 activity might look like:

pIC50 = 1.2 + 0.45LogP - 0.15HOMO_Energy + 0.8*Mor09p

This equation would suggest that activity increases with higher lipophilicity and a higher value for the 3D-MoRSE descriptor Mor09p, but decreases with higher HOMO energy.

Table 6: Hypothetical QSAR Training Set for Indazole Analogues against VEGFR2

| Compound | R-group (at C3) | Substituent (at C6/C7) | LogP | HOMO (eV) | pIC50 (Experimental) | pIC50 (Predicted) |

| 1 | -CH₃ | 6,7-di-F | 2.15 | -6.6 | 6.1 | 6.2 |

| 2 (Title Cmpd) | -CH₂CH₃ | 6,7-di-F | 2.55 | -6.5 | 6.4 | 6.4 |

| 3 | -CH(CH₃)₂ | 6,7-di-F | 2.95 | -6.4 | 6.7 | 6.6 |

| 4 | -CH₂CH₃ | 6-Cl, 7-F | 2.90 | -6.7 | 6.8 | 6.7 |

| 5 | -CH₂CH₃ | H, H | 2.00 | -6.2 | 5.8 | 5.9 |

Structure Activity Relationship Sar Studies of 3 Ethyl 6,7 Difluoro 1h Indazole Derivatives

Systematic Modification of the Indazole Core: Impact on Potential Biological or Chemical Activity

Systematic modification of the core indazole structure of 3-ethyl-6,7-difluoro-1H-indazole is a key strategy to probe its interaction with biological targets and to modulate its activity. These modifications often involve replacing one or more atoms within the bicyclic ring system to create analogues with altered electronic and steric properties.

One common modification is the replacement of a carbon atom in the benzene (B151609) portion of the indazole ring with a nitrogen atom, leading to the formation of azaindazole derivatives. For instance, the optimization of 6-azaindazoles as potent inhibitors of all three Pim kinases has been reported, demonstrating that this core modification can lead to compounds with picomolar biochemical potency and good cellular activity. nih.gov This suggests that a 3-ethyl-6,7-difluoro-azaindazole could exhibit altered and potentially enhanced biological activity compared to its parent indazole.

Another approach involves the fusion of other heterocyclic rings to the indazole core. While specific examples for this compound are not extensively documented, the general principle of scaffold morphing is widely applied in medicinal chemistry to explore new chemical space and identify novel intellectual property.

The following table summarizes the impact of core modifications on the activity of indazole derivatives, providing insights into potential strategies for modifying the this compound scaffold.

| Core Modification | Example Derivative | Impact on Biological Activity | Reference |

| Indazole to Azaindazole | 6-Azaindazole derivatives | Enhanced potency against Pim kinases | nih.gov |

| Indazole to Thieno[2,3-e]indazole | Thieno[2,3-e]indazole derivatives | Improved antitumor effect as SERDs |

This table is illustrative and based on general findings for indazole derivatives, suggesting potential avenues for the modification of this compound.

Exploration of Substituent Effects at N1, C3, and the Fluorinated Aromatic Ring Positions

The biological activity of this compound derivatives can be finely tuned by exploring the effects of different substituents at the N1, C3, and the fluorinated aromatic ring positions.

N1 Position: The N1 position of the indazole ring is a common site for substitution to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Alkylation at this position, for example with an ethyl or methyl group, can influence the compound's orientation within a biological target's binding site. Research on other indazole series has shown that N-alkylation can significantly impact biological activity. researchgate.net For instance, in a series of 1H-indazole-based selective estrogen receptor degraders (SERDs), modifications at the N1 position were explored to optimize potency. nih.gov

C3 Position: The substituent at the C3 position plays a critical role in the SAR of indazole derivatives. The ethyl group in this compound provides a specific hydrophobic interaction. SAR studies on related indazoles have shown that varying the size and nature of the C3 substituent can have a profound effect on activity. For example, in a series of SERDs, replacing a C3-ethyl group with a cyclobutyl group resulted in enhanced potency. nih.gov In other studies, the introduction of a carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent inhibitory activity against the IDO1 enzyme. nih.gov This highlights the importance of the C3-substituent in dictating the biological profile.

Fluorinated Aromatic Ring Positions (C4, C5): The presence of fluorine atoms at the C6 and C7 positions already imparts specific electronic properties to the benzene ring. Further substitution on the available C4 and C5 positions can be explored to optimize activity. For instance, the introduction of substituents at the C4 and C6 positions of the 1H-indazole scaffold has been shown to be crucial for IDO1 inhibition. nih.gov

The table below provides a summary of observed substituent effects in various indazole series, which can guide the derivatization of this compound.

| Position of Substitution | Substituent Variation | Observed Effect on Activity | Reference |

| N1 | Alkylation (e.g., methyl, ethyl) | Modulates potency and pharmacokinetic properties | researchgate.net |

| C3 | Ethyl to Cyclobutyl | Enhanced potency in SERDs | nih.gov |

| C3 | Introduction of carbohydrazide | Crucial for IDO1 inhibitory activity | nih.gov |

| Aromatic Ring | Substitution at C4 and C6 | Important for IDO1 inhibition | nih.gov |

Design and Synthesis of Bioisosteric and Isosteric Analogues of this compound

Bioisosteric and isosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound. In the context of this compound, this involves replacing specific atoms or groups with others that have similar physical or chemical properties, with the aim of enhancing biological activity, improving metabolic stability, or reducing toxicity.

A key bioisosteric replacement for the ethyl group at the C3 position could be other small alkyl groups or functional groups with similar steric bulk but different electronic properties. The difluoroethyl group is a notable bioisostere for a methoxy (B1213986) group, offering improved metabolic stability. nih.gov The replacement of hydrogen with fluorine is a common tactic to block metabolic oxidation. cambridgemedchemconsulting.compsychoactif.org

The indazole ring itself is considered a bioisostere of indole, and this principle can be extended to explore other heterocyclic systems that mimic the spatial arrangement and electronic properties of the 6,7-difluoro-1H-indazole core. mit.edunih.gov For instance, benzimidazoles or other bicyclic heterocycles could be synthesized and evaluated.

The synthesis of such analogues often requires multi-step synthetic sequences. For example, the introduction of substituents at the C3 position can be achieved through various methods, including metal-catalyzed cross-coupling reactions from a 3-halo-indazole precursor. chim.it

The following table lists potential bioisosteric and isosteric replacements for different parts of the this compound molecule.

| Original Group | Bioisosteric/Isosteric Replacement | Rationale | Reference |

| Ethyl (at C3) | Cyclopropyl, Methoxy, Difluoroethyl | Modulate hydrophobicity and metabolic stability | nih.govnih.gov |

| Hydrogen (on aromatic ring) | Fluorine | Block metabolic oxidation, modulate pKa | cambridgemedchemconsulting.compsychoactif.org |

| Indazole Core | Indole, Benzimidazole, Azaindazole | Mimic scaffold, alter H-bonding and electronics | nih.govmit.edunih.gov |

Stereochemical Considerations in SAR Development (if applicable to chiral modifications)

While this compound itself is not chiral, modifications to the ethyl group or other parts of the molecule can introduce stereocenters. When chirality is introduced, it is essential to investigate the stereochemical aspects of the SAR, as enantiomers or diastereomers of a compound often exhibit different biological activities and pharmacokinetic profiles.

For instance, if the ethyl group at the C3 position is replaced by a chiral substituent, such as a secondary alkyl chain or a group containing a stereogenic center, the resulting stereoisomers would need to be separated and evaluated independently. A notable development in this area is the copper-hydride (CuH) catalyzed C3-selective allylation of 1H-indazoles, which allows for the efficient preparation of C3-allyl-1H-indazoles with quaternary stereocenters in high enantioselectivity. mit.edunih.govacs.orgmit.edu This methodology could be adapted to synthesize chiral analogues of this compound.

The enantioselectivity of these reactions is often determined by a six-membered Zimmerman-Traxler-type transition state, where the stereochemical outcome is governed by steric interactions between the ligand, the substrate, and the pseudoaxial substituent in the transition state. acs.org These findings underscore the importance of controlling stereochemistry in the design of novel indazole derivatives with optimized biological activity.

In Vitro Screening Methodologies and Phenotypic Assays for SAR Elucidation

The elucidation of the SAR for this compound derivatives relies on a variety of in vitro screening methodologies and phenotypic assays to determine their biological activity. The choice of assays depends on the therapeutic area being targeted.

Given that many indazole derivatives have shown promise as anti-cancer agents, a common screening approach involves evaluating their antiproliferative activity against a panel of human cancer cell lines. nih.govresearchgate.net The MTT (methyl thiazolyl tetrazolium) assay is a widely used colorimetric assay to assess cell viability and proliferation. researchgate.net Compounds that show significant growth inhibitory activity, often measured as the half-maximal inhibitory concentration (IC50), are then subjected to further investigation.

For compounds designed as kinase inhibitors, enzymatic assays are employed to determine their inhibitory potency against specific kinases. nih.gov These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Phenotypic assays are also crucial for understanding the cellular effects of the compounds. These can include:

Cell cycle analysis: To determine if the compound induces cell cycle arrest at a particular phase. researchgate.net

Apoptosis assays: Such as Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry, to quantify the induction of programmed cell death. researchgate.net

Wound-healing and Transwell migration assays: To assess the compound's ability to inhibit cancer cell migration and invasion. nih.gov

Western blotting: To measure the expression levels of key proteins involved in signaling pathways, apoptosis, and cell cycle regulation. nih.gov

The results from these in vitro assays provide valuable data to build a comprehensive SAR profile, guiding the iterative process of designing and synthesizing new analogues with improved therapeutic potential.

Mechanistic Investigations of 3 Ethyl 6,7 Difluoro 1h Indazole at the Molecular and Cellular Level in Vitro

Target Identification and Validation through Proteomic, Genomic, or Biochemical Screening Approaches

No studies detailing the use of proteomic, genomic, or biochemical screening to identify the molecular targets of 3-Ethyl-6,7-difluoro-1H-indazole have been found.

Enzyme Kinetics and Elucidation of Mechanism of Action (In Vitro Studies)

There is no available data on the enzyme kinetics or the specific in vitro mechanism of action for this compound.

Receptor Binding Assays and Ligand-Receptor Interaction Studies in Cell-Free Systems and Cell Lines

Information regarding receptor binding affinities and interaction studies for this compound is not present in the scientific literature.

Modulation of Key Cellular Pathways: Gene Expression Profiling and Protein Level Analysis in In Vitro Cell Models

No research has been published on the effects of this compound on gene expression or protein levels in any in vitro cell models.

Subcellular Localization and Cellular Uptake Mechanisms Investigated in Cell Culture Systems

There are no studies available that have investigated the subcellular localization or the mechanisms of cellular uptake for this compound.

Elucidation of Cellular Responses: Apoptosis Induction, Cell Cycle Perturbations in In Vitro Cellular Models

The cellular responses to this compound, including any potential for apoptosis induction or cell cycle perturbation, have not been documented in published research.

Advanced Applications and Future Directions in 3 Ethyl 6,7 Difluoro 1h Indazole Research

Development of Chemical Probes and Tools for Investigating Biological Systems

The development of chemical probes is a cornerstone of chemical biology, enabling the interrogation of complex biological processes. A molecule like 3-Ethyl-6,7-difluoro-1H-indazole, with its distinct chemical signature, could be derivatized to create potent and selective probes.

One conceptual approach involves the incorporation of a fluorophore to generate a fluorescent probe. For instance, rhodamine-based probes fused with an indazole moiety have been developed for the detection of metal ions, demonstrating the utility of the indazole scaffold in probe design. researchgate.net Similarly, this compound could be conjugated to a fluorescent dye. Such a probe could be employed in high-content screening or cellular imaging to visualize the localization of its biological targets. The intrinsic fluorescence of some aromatic systems can also be exploited, and the fluorine substituents on the indazole ring may modulate these properties. ossila.com

Another strategy is the development of photoaffinity probes. This would involve the introduction of a photolabile group, such as a diazirine or an aryl azide, onto the this compound core. Upon photoactivation, this probe would covalently bind to its target protein, allowing for subsequent identification and characterization through proteomic techniques.

Furthermore, the synthesis of biotinylated derivatives of this compound would facilitate affinity-based purification of its binding partners. These probes would be instrumental in target deconvolution studies, a critical step in understanding the mechanism of action of a novel bioactive compound.

Table 1: Conceptual Chemical Probes Based on the this compound Scaffold

| Probe Type | Conceptual Modification | Potential Application |

| Fluorescent Probe | Conjugation with a fluorophore (e.g., FITC, Rhodamine) | Cellular imaging, target localization |

| Photoaffinity Probe | Incorporation of a photolabile group (e.g., diazirine, aryl azide) | Covalent labeling and identification of target proteins |

| Affinity Probe | Attachment of a biotin (B1667282) tag | Pull-down assays and purification of binding partners |

Conceptual Approaches for Targeted Delivery Systems (e.g., Nanocarriers, Antibody-Drug Conjugates)

Targeted delivery systems aim to increase the therapeutic index of a drug by enhancing its concentration at the site of action while minimizing off-target effects. globalresearchonline.netbohrium.comnih.gov For a potent molecule like this compound, such strategies would be crucial for its potential clinical translation.

Nanocarriers: The encapsulation of this compound within nanocarriers, such as liposomes or polymeric nanoparticles, presents a viable strategy for improving its solubility, stability, and pharmacokinetic profile. nih.govmdpi.com These nanocarriers can be further functionalized with targeting ligands, such as antibodies or peptides, that recognize specific cell surface receptors overexpressed in diseased tissues, for instance, in cancer cells. This active targeting approach would facilitate the selective delivery of the indazole compound to its intended site of action.

Antibody-Drug Conjugates (ADCs): An alternative and highly specific delivery strategy is the development of an ADC. This would involve the covalent attachment of this compound, or a more potent derivative, to a monoclonal antibody via a chemical linker. The antibody would selectively bind to a tumor-associated antigen, leading to the internalization of the ADC and the subsequent release of the indazole payload within the cancer cell. The design of the linker is critical to ensure stability in circulation and efficient cleavage at the target site.

Table 2: Conceptual Targeted Delivery Systems for this compound

| Delivery System | Description | Potential Advantage |

| Liposomes | Vesicles composed of a lipid bilayer encapsulating the compound. | Improved solubility and biocompatibility. |

| Polymeric Nanoparticles | Biodegradable polymer matrix encapsulating or entrapping the compound. | Controlled release and protection from degradation. |

| Antibody-Drug Conjugate (ADC) | Covalent attachment to a monoclonal antibody targeting a specific antigen. | High target specificity and reduced systemic toxicity. |

Prodrug Strategies and Metabolic Stability Studies in In Vitro Enzymatic or Cellular Systems

Prodrug design is a well-established strategy to overcome unfavorable physicochemical or pharmacokinetic properties of a drug candidate. For this compound, a prodrug approach could be employed to enhance its oral bioavailability or to achieve targeted release. Given the presence of a secondary amine in the indazole ring, this position is a prime site for modification. For instance, acylation of the N-1 position with a bioreversible promoiety could yield a prodrug that is enzymatically cleaved in vivo to release the active parent compound.

Table 3: Representative In Vitro Metabolic Stability Data for Related Indazole Compounds

| Compound | In Vitro System | Half-life (t½, min) | Reference |

| Indazole Derivative 35g | Mouse Liver Microsomes | 23.66 | nih.gov |

| Indazole Derivative 35h | Mouse Liver Microsomes | 105 | nih.gov |

| Indazole Derivative 35i | Mouse Liver Microsomes | 120.60 | nih.gov |

| YZG-331 (Adenosine Derivative) | Human Liver Microsomes | >120 (14% metabolized) | frontiersin.org |

| YZG-331 (Adenosine Derivative) | Rat Liver Microsomes | <120 (46% metabolized) | frontiersin.org |

Integration of High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling (In Vitro)

High-throughput screening (HTS) of large compound libraries is a powerful approach for the discovery of novel bioactive molecules. thermofisher.comiu.eduthermofisher.com A library of derivatives based on the this compound scaffold could be synthesized and screened against a wide array of biological targets, such as kinases, G-protein coupled receptors, or ion channels. Several studies have successfully employed HTS to identify indazole-based inhibitors of various enzymes. nih.gov

Once a "hit" compound is identified through HTS, a comprehensive understanding of its biological effects is required. This is where "omics" technologies, including transcriptomics, proteomics, and metabolomics, become invaluable. nih.govfrontiersin.orgnih.gov For example, treating cells with this compound and analyzing the resulting changes in gene expression (transcriptomics) or protein levels (proteomics) can provide insights into the pathways and cellular processes modulated by the compound. Metabolomic profiling can further reveal alterations in cellular metabolism. The integration of these multi-omics datasets can help to elucidate the mechanism of action, identify potential biomarkers of response, and uncover unexpected off-target effects. frontiersin.org

Investigation of Synergistic Effects with Other Chemical Entities in In Vitro Models

Combination therapy is a cornerstone of treatment for many complex diseases, including cancer. The rationale is to target multiple pathways simultaneously to enhance efficacy and overcome drug resistance. Investigating the potential synergistic effects of this compound with other established therapeutic agents in in vitro models is a promising research avenue.

For instance, if this compound is found to have anti-proliferative activity in cancer cell lines, it could be tested in combination with standard-of-care chemotherapeutic agents or targeted therapies. The synergistic, additive, or antagonistic effects of such combinations can be quantitatively assessed using methods like the Chou-Talalay method, which calculates a combination index (CI). A CI value less than 1 indicates synergy. Such studies have been performed for other combinations, for example, 5-fluorouracil (B62378) and irinotecan (B1672180) in colon cancer cell lines, providing a template for how such investigations could be designed. nih.gov

Table 4: Conceptual In Vitro Synergy Study Design

| Cell Line | Compound A | Compound B | Assay | Endpoint |

| Human Cancer Cell Line (e.g., A549, PC3) | This compound | Established Chemotherapeutic (e.g., Paclitaxel, Doxorubicin) | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Combination Index (CI) |

| Human Cancer Cell Line (e.g., A549, PC3) | This compound | Targeted Therapy (e.g., EGFR inhibitor, PARP inhibitor) | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Combination Index (CI) |

Exploration of Unexplored Research Avenues and Identification of Knowledge Gaps

Given that this compound is a relatively understudied molecule, a significant knowledge gap exists regarding its fundamental physicochemical properties, biological activities, and potential therapeutic applications. The primary unexplored research avenue is the systematic evaluation of this compound's bioactivity profile.

Future research should focus on:

Broad Biological Screening: Initial screening against a diverse panel of targets is essential to identify its primary biological activity. This could include kinase panels, receptor binding assays, and phenotypic screens for anti-proliferative, anti-inflammatory, or anti-infective properties.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of analogues of this compound would be crucial to establish a clear SAR. Modifications could include varying the alkyl substituent at the 3-position, altering the substitution pattern on the indazole ring, and exploring different isomers.

Target Identification and Validation: For any identified biological activity, rigorous target identification and validation studies will be necessary. This would involve the use of the chemical probes discussed in section 7.1 and genetic approaches such as CRISPR-Cas9 or siRNA knockdown to confirm the role of the putative target.

Exploration of Novel Therapeutic Areas: While cancer and inflammation are common areas of focus for indazole derivatives, exploring other potential applications, such as in neurodegenerative diseases or metabolic disorders, could yield novel discoveries. nih.gov

Advanced Formulation Development: Should the compound show promise, research into advanced formulations to improve its drug-like properties will be a critical step towards any potential clinical application.

Conclusion and Future Perspectives on 3 Ethyl 6,7 Difluoro 1h Indazole Research

Summary of Key Academic Contributions and Fundamental Discoveries

The academic footprint of 3-Ethyl-6,7-difluoro-1H-indazole itself is not extensively documented in peer-reviewed literature. However, significant academic contributions have been made in the synthesis and characterization of closely related analogs, most notably 6,7-difluoro-3-methyl-1H-indazole . Research in this area has established a reliable synthetic route to the 6,7-difluoro-1H-indazole core via the cyclization of appropriately fluorinated acetophenones with hydrazine (B178648). nih.gov This fundamental discovery provides a strong and logical blueprint for the synthesis of the 3-ethyl derivative, which would likely involve the reaction of hydrazine with 1-(2,3-difluorophenyl)propan-1-one.

Key academic work has also focused on the reactivity of the difluoro-indazole ring system, particularly its response to electrophilic substitution reactions such as nitration. nih.gov These studies are crucial for understanding how the electronic properties of the fluorine atoms influence the regioselectivity of further chemical modifications, a critical aspect for generating libraries of derivatives for structure-activity relationship (SAR) studies.

The fundamental discoveries related to fluorinated indazoles can be summarized in the following key areas:

Synthetic Methodologies: The development of robust methods for the construction of the 6,7-difluoro-1H-indazole scaffold is a primary contribution.

Spectroscopic Characterization: Detailed analysis of compounds like 6,7-difluoro-3-methyl-1H-indazole using multinuclear NMR spectroscopy has provided a valuable database for the identification and characterization of new analogs. nih.gov

Reactivity and Functionalization: Understanding the reactivity of the fluorinated benzene (B151609) ring within the indazole system allows for predictable chemical transformations.

While direct contributions are sparse, the foundational work on its analogs provides a solid platform for future investigations into this compound.

Conceptual Outlook on Translational Potential and Broader Scientific Impact

The true potential of this compound lies in its role as a building block for more complex molecules with potential therapeutic applications. The broader class of fluorinated indazole derivatives has shown significant promise in various areas of drug discovery.

The scientific impact of this and related compounds can be conceptualized in the following table:

| Area of Impact | Conceptual Role of this compound |

| Kinase Inhibition | The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology. The specific substitution pattern of the 3-ethyl and 6,7-difluoro groups could offer a unique combination of steric and electronic properties to achieve selectivity and potency against specific kinase targets. |

| Antiviral Agents | Indazole derivatives have been explored as antiviral agents. The structural features of this compound could be incorporated into novel antiviral compounds, potentially targeting viral enzymes or replication processes. |

| Fragment-Based Drug Discovery (FBDD) | As a relatively small and functionalized molecule, it could serve as a valuable fragment in FBDD campaigns. Screening this compound against a variety of biological targets could identify initial "hits" for further optimization. |

| Chemical Biology Probes | Derivatives of this compound could be synthesized to include reporter tags or reactive groups, enabling their use as chemical probes to study the function and localization of specific proteins or enzymes within a cellular context. |

The translational potential is therefore not as a standalone therapeutic, but as a key intermediate in the synthesis of new chemical entities for academic and industrial research and development.

Identification of Future Challenges and Opportunities in Indazole Chemistry and its Academic Applications

The chemistry of indazoles, particularly those bearing fluorine atoms, presents both challenges and a wealth of opportunities for academic and industrial researchers.

Future Challenges:

Regioselectivity in Synthesis: While general synthetic routes are established, controlling the regioselectivity of N-alkylation and other functionalization reactions on the indazole ring can be challenging and may require the development of novel synthetic methods or protecting group strategies.

Scalability of Synthesis: The synthesis of fluorinated precursors can be complex and expensive, posing a challenge for the large-scale production of indazole derivatives for extensive biological screening or preclinical development.

Limited Understanding of Fluorine Effects: While the general effects of fluorination are known, the specific impact of the 6,7-difluoro substitution pattern on the conformational preferences and non-covalent interactions of the indazole ring is an area that warrants further investigation.

Opportunities for Future Research:

Exploration of Novel Biological Targets: There is a significant opportunity to screen libraries of fluorinated indazole derivatives, including those derived from this compound, against a wider range of biological targets beyond kinases and viral proteins.

Development of Asymmetric Synthesis: For indazole derivatives with chiral centers, the development of efficient asymmetric synthetic methods would be a significant advancement, allowing for the preparation of enantiomerically pure compounds for biological evaluation.

Application in Materials Science: The unique electronic and photophysical properties of fluorinated aromatic systems suggest that indazole derivatives could find applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or as components of functional polymers.

Q & A

Q. What computational approaches predict interactions with novel targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to screen against databases like ChEMBL or PDB. Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics (K < 1 µM for high-affinity targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.